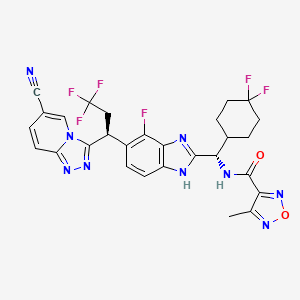

IL-17 modulator 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IL-17 is a pro-inflammatory cytokine produced by Th17 cells and plays a critical role in autoimmune diseases, inflammatory conditions, and cancer . Therapeutic modulation of IL-17 signaling involves small-molecule inhibitors, biologics, and prodrugs designed to disrupt IL-17A/IL-17RA binding or downstream pathways. For example, IL-17 modulator 4 (CAS 2446803-65-0) is a prodrug of IL-17 modulator 1 (HY-141535), which is orally active and highly efficacious in preclinical models of IL-17A-mediated diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IL-17 modulator 5 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of difluorocyclohexyl derivatives, which are synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: IL-17 modulator 5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, commonly using reagents like halides or organometallic compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, organometallic compounds, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

IL-17 modulator 5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationships of interleukin-17 inhibitors and to develop new synthetic methodologies.

Biology: Employed in research to understand the role of interleukin-17 in immune response and inflammation.

Medicine: Investigated for its therapeutic potential in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and standardization processes

Mechanism of Action

IL-17 modulator 5 exerts its effects by binding to the interleukin-17 receptor, thereby preventing the interaction between interleukin-17 and its receptor. This inhibition reduces the downstream signaling pathways that lead to inflammation. The molecular targets involved include the interleukin-17 receptor and associated signaling proteins such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

IL-17 Modulator 4 (HY-141692)

- Structure : Molecular formula C₂₇H₃₄N₆O₂, molecular weight 474.6.

- Mechanism : Prodrug of IL-17 modulator 1, which inhibits IL-17A signaling.

- Applications : Investigated for inflammatory and autoimmune diseases, including psoriasis and rheumatoid arthritis .

- Efficacy : Demonstrated oral bioavailability and high potency in reducing IL-17A-driven inflammation in murine models .

IL-17 Modulator 3

- Structure: Not fully disclosed in evidence, but described as a distinct small-molecule modulator.

- Mechanism : Direct inhibition of IL-17A/IL-17RA binding.

- Applications : Used in research on cancer, inflammation, and autoimmune disorders .

- Efficacy : Preclinical studies highlight its ability to suppress IL-17A-induced chemokine production (e.g., CXCL1 and CXCL2) in hepatocytes .

IL-17A Inhibitor 1 (LY3509754)

- Structure : Example 24 in patent US20200247785A1.

- Mechanism : Potent IL-17A inhibitor with IC₅₀ values <9.45 nM in AlphaLISA assays and 9.3 nM in HT-29 cell models .

- Applications : Targets IL-17A-mediated diseases, including psoriasis and ankylosing spondylitis.

- Efficacy : Superior to biologics in penetrating tissues due to small-molecule properties .

Recombinant IL-17 (e.g., APA063Hu01)

- Source : Prokaryotic expression in E. coli; purity >97%.

- Function : Binds to IL-17RA to induce pro-inflammatory cytokine production in stromal cells .

- Applications : Used in cell culture and activity assays to study IL-17 signaling pathways .

Data Tables

Table 1: Structural and Functional Comparison of IL-17 Modulators

Table 2: Synergistic Effects of IL-17 with TNF-α in Hepatocytes

Research Findings and Mechanisms

Synergy with TNF-α

IL-17 amplifies TNF-α-induced inflammation by stabilizing mRNA transcripts via AU-rich elements (AREs) in hepatocytes. For example:

- Nfkbiz mRNA stability : IL-17 increases Nfkbiz mRNA half-life from 24.56 minutes (TNF-α alone) to 87.26 minutes (TNF-α/IL-17 combo) .

- Chemokine induction : CXCL1 and CXCL2 show synergistic upregulation, driving neutrophil infiltration in liver inflammation .

Transcriptional Regulation

IL-17 modulates NF-κB and C/EBP transcription factors to sustain inflammatory responses:

- NF-κB binding sites : Found in 53% of IL-17/TNF-α co-regulated genes (e.g., Cxcl2, Tnfaip3) .

- Delayed response genes : Zc3h12a and Steap4 are upregulated at 4 hours, correlating with prolonged inflammation .

Contrast with IL-1β

IL-17/TNF-α co-stimulation shifts hepatocyte gene expression toward an "IL-1β-like" profile (Pearson correlation coefficient: 0.92 vs. 0.69 for TNF-α alone) . This suggests overlapping but distinct roles in inflammatory cascades.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the efficacy of IL-17 modulators in autoimmune diseases?

Answer: In vivo models such as IL-17RA knockout mice (e.g., IL-17RA-/-) and air-liquid interface (ALI) epithelial cultures are widely used to assess IL-17 modulation in autoimmune or inflammatory contexts. These models allow for direct observation of epithelial barrier dysfunction, cytokine release (e.g., IL-6, TNF-α), and tissue pathology . For mechanistic studies, Th17 cell differentiation assays (using TGF-β + IL-6/IL-21) can elucidate modulator effects on STAT3 and RORγt transcription factors .

Q. How do IL-17 modulators interact with the IL-17 signaling pathway at the molecular level?

Answer: IL-17 modulators typically target IL-17A/IL-17RA binding or downstream effectors like NF-κB and AP-1. For example, competitive inhibition assays using surface plasmon resonance (SPR) or co-immunoprecipitation can validate direct binding. Functional assays (e.g., luciferase reporters for NF-κB activation) quantify pathway suppression . Bioinformatics tools like KEGG pathway analysis further identify associated signaling nodes (e.g., IL-17, AGE-RAGE) in disease-specific transcriptomes .

Q. What are the primary readouts for evaluating IL-17 modulator efficacy in vitro?

Answer: Key metrics include:

- Reduction in IL-17-induced cytokines (IL-6, IL-8, G-CSF) via ELISA or multiplex assays.

- Inhibition of STAT3 phosphorylation (Western blot) or nuclear translocation (immunofluorescence).

- Epithelial barrier integrity measurements (e.g., transepithelial electrical resistance in ALI cultures) .

Advanced Research Questions

Q. How can conflicting data on IL-17 modulator efficacy across different disease models be reconciled?

Answer: Discrepancies often arise from model-specific factors, such as Th17/regulatory T cell (Treg) balance or microbiome variations. For example, IL-23-driven Th17 cells (pathogenic) vs. TGF-β-induced Th17 cells (non-pathogenic) may respond differently to modulators . Meta-analyses of transcriptomic datasets (e.g., GEO repositories) and stratified animal models (e.g., germ-free vs. conventional mice) can clarify context-dependent effects .

Q. What strategies optimize the pharmacokinetic profile of IL-17 modulators for CNS penetration in neuroinflammatory studies?

Answer: Structural modifications (e.g., prodrugs like IL-17 modulator 4 sulfate) enhance oral bioavailability and blood-brain barrier penetration. In vivo PET imaging with radiolabeled modulators or cerebrospinal fluid (CSF) sampling in non-human primates can quantify CNS distribution . Concurrently, in vitro BBB models (e.g., hCMEC/D3 cell monolayers) assess permeability and efflux transporter interactions .

Q. How do IL-17 modulators influence the crosstalk between IL-17 and other cytokine networks (e.g., IL-22, IL-21)?

Answer: Co-culture systems (e.g., Th17 cells with fibroblasts or epithelial cells) and cytokine array profiling reveal modulator effects on IL-22-mediated tissue repair or IL-21-driven immune cell communication . Single-cell RNA sequencing (scRNA-seq) further identifies subset-specific responses in heterogenous cell populations .

Q. What computational approaches predict off-target effects of IL-17 modulators?

Answer: Molecular docking simulations against kinase libraries (e.g., MST1, JAK/STAT) and machine learning models (e.g., QSAR) assess selectivity. Experimental validation via kinome-wide profiling (e.g., KINOMEscan) confirms target specificity .

Q. Methodological Guidance

Q. What statistical frameworks are recommended for analyzing IL-17 modulator dose-response relationships?

Answer: Non-linear regression models (e.g., four-parameter logistic curves) calculate IC50/EC50 values. For in vivo studies, mixed-effects models account for inter-individual variability. Bioinformatics tools like GraphPad Prism or R packages (e.g., drc) support robust data visualization and ANOVA-based comparisons .

Q. How should researchers address batch variability in IL-17 modulator preclinical studies?

Answer: Standardize cell sources (e.g., ATCC-certified lines), use internal controls (e.g., reference modulators like IL-17A antagonist 3), and implement blinded scoring for histopathological assessments. Detailed metadata (e.g., passage number, serum lot) must be documented in supplementary materials .

Q. What ethical considerations apply to IL-17 modulator studies involving humanized mouse models?

Answer: Protocols must adhere to institutional animal care guidelines (e.g., 3R principles) and disclose potential immune-related adverse events (e.g., cytokine release syndrome). For humanized models, ensure donor consent for hematopoietic stem cell use and de-identify data in public repositories .

Properties

Molecular Formula |

C28H23F6N9O2 |

|---|---|

Molecular Weight |

631.5 g/mol |

IUPAC Name |

N-[(S)-[5-[(1S)-1-(6-cyano-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3,3,3-trifluoropropyl]-4-fluoro-1H-benzimidazol-2-yl]-(4,4-difluorocyclohexyl)methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide |

InChI |

InChI=1S/C28H23F6N9O2/c1-13-21(42-45-41-13)26(44)38-22(15-6-8-27(30,31)9-7-15)24-36-18-4-3-16(20(29)23(18)37-24)17(10-28(32,33)34)25-40-39-19-5-2-14(11-35)12-43(19)25/h2-5,12,15,17,22H,6-10H2,1H3,(H,36,37)(H,38,44)/t17-,22-/m0/s1 |

InChI Key |

OXISIPGDBSNEQE-JTSKRJEESA-N |

Isomeric SMILES |

CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)[C@H](CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N |

Canonical SMILES |

CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)C(CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.